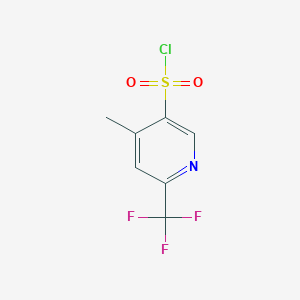

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Description

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyridine ring substituted with a methyl group at position 4 and a trifluoromethyl group at position 5. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives, dyes, and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the sulfonyl chloride moiety.

Properties

IUPAC Name |

4-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c1-4-2-6(7(9,10)11)12-3-5(4)15(8,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCFTFRYPYKCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto the pyridine ring. One common method involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Coupling Reactions: This compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Coupled Products: Formed from coupling reactions with other aromatic compounds.

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a pyridine derivative featuring a methyl group, a trifluoromethyl group, and a sulfonyl chloride functional group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing capacity, making it a valuable intermediate in various organic synthesis applications.

Chemical Properties and Reactivity

4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is known for its high reactivity because of the sulfonyl chloride moiety, which readily reacts with nucleophiles in substitution reactions. The trifluoromethyl group stabilizes the compound and enhances its reactivity in electrophilic aromatic substitution reactions.

Applications

4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has diverse applications across various fields:

- Organic Synthesis: It serves as a crucial building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.

- Pharmaceutical Chemistry: The compound is used in the synthesis of drug candidates, contributing specific properties such as improved metabolic stability or enhanced binding affinity.

- Agrochemicals: It is utilized in the development of new pesticides and herbicides, leveraging the unique properties conferred by the trifluoromethyl group.

Trifluoromethylpyridines in Drug Development

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable component in drug design and development .

Comparison with Similar Compounds

Structural Analogs in the Pyridine-Sulfonyl Chloride Family

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl Chloride

- Structural Difference : The methyl group is at position 2 instead of 3.

- Applications : Used as a chiral derivatizing agent for determining enantiomeric excess in alcohols and amines due to its stereoselective interactions .

5-(Trifluoromethyl)pyridine-3-sulfonyl Chloride

- Structural Difference : The trifluoromethyl group is at position 5 instead of 6.

- Molecular Formula: C₆H₃ClF₃NO₂S (vs. C₇H₅ClF₃NO₂S for the target compound) .

5-Chloro-6-fluoropyridine-3-sulfonyl Chloride

- Structural Features : Contains chloro and fluoro substituents at positions 5 and 6.

- Molecular Weight : 247.12 g/mol (vs. ~245.63 g/mol estimated for the target compound) .

- Reactivity : The electron-withdrawing chloro and fluoro groups may further activate the sulfonyl chloride compared to methyl/trifluoromethyl substituents.

Comparison with Non-Pyridine Sulfonyl Chlorides

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Structure : Aliphatic sulfonyl chloride without a pyridine ring.

- Physical Properties : Lower molecular weight (168.52 g/mol), lower boiling point (29–32°C), and higher density (1.583 g/mL) .

- Applications : Widely used as a strong electrophile in triflation reactions. The absence of an aromatic ring reduces steric constraints but limits applications in aromatic coupling reactions.

Substituent Effects on Reactivity and Physical Properties

*Estimated based on structural similarity to compounds in and .

Key Research Findings

Steric and Electronic Effects :

- The 4-methyl group in the target compound provides moderate steric hindrance, balancing reactivity and selectivity in sulfonylation reactions compared to the 2-methyl analog .

- The trifluoromethyl group at position 6 enhances electrophilicity, making the sulfonyl chloride more reactive than analogs with less electron-withdrawing substituents (e.g., methyl or methoxy groups) .

Synthetic Utility :

- Pyridine-based sulfonyl chlorides (e.g., the target compound) are preferred over aliphatic analogs (e.g., CF₃SO₂Cl) in aromatic coupling reactions due to their stability and compatibility with heterocyclic systems .

Safety and Handling :

- Aromatic sulfonyl chlorides generally exhibit higher boiling points and lower volatility compared to aliphatic derivatives like CF₃SO₂Cl, reducing inhalation risks .

Biological Activity

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This compound, characterized by its trifluoromethyl and sulfonyl functional groups, exhibits a range of biological activities, making it a valuable candidate for drug development and therapeutic applications.

The molecular formula of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is C8H6ClF3N2O2S. Its structure features a pyridine ring with a methyl group and a trifluoromethyl group at the 4 and 6 positions, respectively, along with a sulfonyl chloride substituent at the 3 position. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups, including 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride, exhibit notable antimicrobial activity. For instance, studies have shown that similar trifluoromethyl-substituted pyridines demonstrate efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives containing the trifluoromethyl group can inhibit the proliferation of cancer cells. Specifically, compounds with similar structures were found to have IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer effects .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | MDA-MB-231 (TNBC) | 0.126 | Induces apoptosis |

| Other derivatives | MCF7 | 17.02 | Cell cycle arrest |

The biological activity of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is believed to be mediated through its interaction with specific molecular targets within cells. The sulfonyl chloride moiety can react with nucleophiles in biological systems, potentially leading to modifications of proteins or nucleic acids that alter cellular functions. Additionally, the trifluoromethyl group may enhance binding affinity to target enzymes or receptors, contributing to its biological effects .

Study on Antichlamydial Activity

In a study focusing on antichlamydial activity, derivatives of pyridines with trifluoromethyl groups were shown to selectively inhibit Chlamydia species. The presence of the trifluoromethyl substituent was crucial for enhancing the activity compared to non-fluorinated analogs. This highlights the importance of specific functional groups in determining biological efficacy .

Synthesis and Application

The synthesis of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves straightforward chemical reactions that allow for its incorporation into various drug discovery programs. Its application as a lead compound in medicinal chemistry illustrates its potential as a scaffold for developing novel therapeutic agents targeting infectious diseases and cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride?

- Methodology : Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Trifluoromethylation : Introducing the trifluoromethyl group via electrophilic substitution or cross-coupling reactions using reagents like CF₃Cu or CF₃I under palladium catalysis .

Sulfonylation : Reacting the intermediate with chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) in a controlled environment to form the sulfonyl chloride group .

Methylation : Introducing the methyl group at the 4-position using methyl halides (e.g., CH₃I) in the presence of a base like K₂CO₃ .

- Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-sulfonylation.

Q. How does the reactivity of 4-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride compare to structurally similar sulfonyl chlorides?

- Reactivity Profile :

- The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophilic substitution than non-fluorinated analogs (e.g., 2-methylpyridine-3-sulfonyl chloride) .

- The methyl group at the 4-position sterically hinders reactions at the adjacent positions, directing substitutions to the sulfonyl chloride site .

- Experimental Validation : Compare reaction rates with control compounds using kinetic studies (e.g., competition experiments in nucleophilic acyl substitutions) .

Q. What analytical techniques are recommended for quantifying 4-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride in reaction mixtures?

- Preferred Methods :

- LC-MS/MS : Use reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/water (0.1% formic acid). Derivatization is unnecessary due to the compound’s inherent ionization efficiency .

- ¹⁹F NMR : Leverage the trifluoromethyl group’s distinct chemical shift (δ ~ -60 ppm) for quantification, minimizing interference from non-fluorinated byproducts .

- Calibration : Prepare standard curves in the concentration range of 0.1–100 µM for accurate quantification .

Q. What safety precautions are critical when handling this compound?

- Handling Protocol :

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and a lab coat due to its skin/eye corrosion hazard (GHS Category 1B/1) .

- Ventilation : Use a fume hood to prevent inhalation of vapors, which can cause respiratory irritation .

- Storage : Keep in a desiccator under inert gas (Ar/N₂) to avoid moisture-induced hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?

- Optimization Strategies :

- Solvent Selection : Use anhydrous dichloromethane (DCM) or chlorobenzene to reduce hydrolysis side reactions .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance sulfonylation efficiency .

- Temperature Control : Maintain temperatures below 0°C during sulfonylation to suppress decomposition .

Q. What mechanistic insights explain contradictory spectral data in substitution reactions?

- Case Study : Discrepancies in ¹H NMR signals (e.g., unexpected splitting) may arise from:

- Rotameric equilibria due to restricted rotation around the sulfonamide bond in derivatives .

- Paramagnetic impurities from trace metal catalysts, which broaden peaks .

- Resolution :

Perform variable-temperature NMR to confirm rotameric effects.

Use chelating agents (e.g., EDTA) during workup to remove metal contaminants .

Q. How does the compound’s stability vary under different pH conditions?

- Stability Profile :

- Acidic Conditions (pH < 3) : Rapid hydrolysis to the sulfonic acid occurs, with a half-life of <1 hour .

- Neutral/Basic Conditions (pH 7–12) : More stable but susceptible to nucleophilic attack (e.g., by OH⁻) at the sulfonyl chloride group .

- Implications for Storage : Buffer solutions or lyophilization is unsuitable; store as a dry solid .

Q. What strategies can address low yields in coupling reactions with sterically hindered amines?

- Approaches :

- Activation Reagents : Use Hünig’s base (DIPEA) or DMAP to deprotonate amines and enhance nucleophilicity .

- Microwave-Assisted Synthesis : Apply controlled microwave heating (80–100°C, 30 min) to overcome kinetic barriers .

- Ultrasonication : Improve mixing and reduce reaction times in heterogeneous systems .

- Monitoring : Track conversion via in-situ IR spectroscopy (C=O stretch at ~1750 cm⁻¹ for sulfonamide products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.